A Technical Guide to the Physicochemical Characterization of Deuterated Monoisodecyl Phthalate
A Technical Guide to the Physicochemical Characterization of Deuterated Monoisodecyl Phthalate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Analytical Standard
Deuterated monoisodecyl phthalate represents a highly specific, isotopically labeled compound primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of its non-labeled analogue. Due to its niche application, comprehensive, publicly available data on its physical properties are sparse. This guide, therefore, moves beyond a simple data sheet. It serves as a technical framework for researchers, providing the known properties of the parent compound, predicting the effects of deuteration, and establishing robust, self-validating protocols for the synthesis and comprehensive characterization of deuterated monoisodecyl phthalate. The focus is on the causality behind experimental choices, ensuring scientific integrity at every step.
Foundational Knowledge: Monoisodecyl Phthalate and the Impact of Deuteration
Monoisodecyl phthalate is a monoester of phthalic acid and isodecanol. It is a metabolite of the widely used plasticizer, diisodecyl phthalate (DIDP).[1] Phthalates are a class of chemicals that have come under scrutiny for their potential as endocrine disruptors and their widespread presence in the environment.[2][3][4][5][6] Accurate quantification of human and environmental exposure is therefore critical, a task that relies on high-purity, isotopically labeled internal standards like deuterated monoisodecyl phthalate.
Isotopic labeling with deuterium (²H or D) involves the substitution of hydrogen (¹H) atoms. This substitution is a powerful tool in analytical chemistry for several reasons:
-
Mass Spectrometry: The mass difference between the deuterated standard and the native analyte allows for clear differentiation and accurate quantification using isotope dilution mass spectrometry (IDMS).[7][8]
-
NMR Spectroscopy: Deuteration dramatically alters Nuclear Magnetic Resonance (NMR) spectra, providing a method to confirm the site of labeling and assess isotopic purity.[9][10][11]
-
Metabolic Stability: In drug development, deuteration at specific sites can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile.[12]
The most common commercially available form is Monoisodecyl Phthalate-d4, where four hydrogen atoms on the benzene ring are replaced by deuterium.[13] This guide will focus on this specific isotopologue.
Chemical Structure
The structural difference between the native compound and its d4-labeled analogue is the substitution on the aromatic ring.
Caption: Comparative structures of native and d4-deuterated monoisodecyl phthalate.
Physicochemical Properties: A Comparative Analysis
| Property | Monoisodecyl Phthalate (Non-Deuterated) | Monoisodecyl Phthalate-d4 (Predicted/Known) | Data Source |
| Molecular Formula | C₁₈H₂₆O₄ | C₁₈H₂₂D₄O₄ | [14][15] /[13] |
| Molecular Weight | 306.4 g/mol | 310.42 g/mol | [14][15] /[13] |
| Appearance | Colorless to Off-White Liquid/Solid | Colorless to Off-White Liquid/Solid (Expected) | [15] |
| Boiling Point | >400°C (for Diisodecyl Phthalate) | Slightly higher than non-deuterated (Expected) | [1] |
| Density | ~0.97 g/cm³ (for Diisodecyl Phthalate) | Slightly higher than non-deuterated (Expected) | [1] |
| Water Solubility | Very Low | Very Low (Expected) | - |
| XLogP3 | 6.1 | ~6.1 (Expected) | [14] |
Synthesis and Purification Workflow
While this guide focuses on characterization, a conceptual understanding of the synthesis is crucial for anticipating potential impurities. The synthesis of specifically deuterated compounds can be complex.[16] A common strategy for aromatic deuteration involves acid-catalyzed hydrogen-deuterium exchange using a deuterium source like D₂O or deuterated acids.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Analytical Characterization: A Validating Framework
A multi-technique approach is mandatory to unambiguously confirm the structure, isotopic enrichment, and purity of the deuterated compound.[17] This section provides field-proven protocols for the necessary analytical assessments.
Structural Verification & Isotopic Purity via NMR Spectroscopy
NMR is the gold standard for confirming the precise location of deuterium atoms and assessing the degree of deuteration.[10][17] The analysis should involve ¹H, ¹³C, and ideally, ²H NMR.
Expertise & Causality:
-
¹H NMR: The primary indicator of successful deuteration on the aromatic ring will be the significant reduction or complete disappearance of the signals corresponding to the aromatic protons.[9] The integration of any residual proton signals against a stable, non-deuterated signal (e.g., the isodecyl chain protons) allows for the quantification of isotopic purity.
-
²H NMR: A direct and powerful method to confirm deuterium incorporation. A signal will appear in the deuterium spectrum at the chemical shift corresponding to the aromatic region, providing unambiguous evidence of the label.[18]
-
¹³C NMR: The signals for the deuterated carbons (C-D) will be significantly attenuated or appear as multiplets due to C-D coupling, confirming the positions of deuteration.
Step-by-Step Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the deuterated monoisodecyl phthalate sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃). Using a deuterated solvent is standard practice to avoid overwhelming the spectrum with solvent protons.[11]
-
Internal Standard (Optional): For precise quantification, a known amount of an internal standard with a sharp, isolated signal can be added.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons for accurate integration.
-
Set the spectral width to cover the expected range (approx. 0-10 ppm).
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
²H NMR Acquisition:
-
Switch the spectrometer to the deuterium channel.
-
Acquire a deuterium spectrum. A single scan is often sufficient due to the high concentration of the deuterium label.[18]
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
In the ¹H spectrum, integrate the area of the residual aromatic proton signals and compare it to the integration of a known number of protons on the isodecyl chain (e.g., the CH₂ group adjacent to the ester oxygen).
-
Calculate the percentage of deuteration.
-
Molecular Weight Confirmation via Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the correct molecular weight of the deuterated compound and assessing the isotopic distribution.[19] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing phthalates due to their volatility.[20][21][22]
Expertise & Causality: The mass spectrum will show a molecular ion (M⁺) or a characteristic fragment ion that is 4 mass units higher than the non-deuterated analogue. By examining the isotopic cluster around the molecular ion, one can determine the isotopic enrichment and the presence of species with fewer than four deuterium atoms (e.g., d3, d2), which would indicate an incomplete deuteration reaction.
Step-by-Step Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like hexane or ethyl acetate.
-
GC Conditions (Recommended starting point based on EPA Method 8061A): [23]
-
Column: A low-polarity column, such as a DB-5ms (30m x 0.25mm x 0.25µm), is suitable for phthalate analysis.[24]
-
Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500 to capture the molecular ion and key fragments. The phthalate characteristic fragment at m/z 149 will still be present.
-
MS Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peak corresponding to monoisodecyl phthalate.
-
Examine the mass spectrum for that peak.
-
Locate the molecular ion peak and confirm its m/z corresponds to the d4-labeled compound (C₁₈H₂₂D₄O₄, expected MW ~310.4).
-
Analyze the isotopic cluster to assess the purity of the d4 species versus d0, d1, d2, and d3 analogues.
-
Functional Group & C-D Bond Identification via FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups and to identify the carbon-deuterium (C-D) bonds.
Expertise & Causality: The overall spectrum will be very similar to the non-deuterated compound, showing characteristic ester carbonyl (C=O) and C-O stretching bands. The key difference will be in the C-H stretching region. The aromatic C-H stretching vibrations (typically >3000 cm⁻¹) will be replaced by C-D stretching vibrations, which appear at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium.[25][26]
Step-by-Step Protocol: FTIR Analysis
-
Sample Preparation: As the compound is likely an oily liquid, it can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr).
-
Background Collection: Collect a background spectrum of the clean salt plates.
-
Sample Spectrum Collection: Apply a small drop of the sample to one plate, press the second plate on top to create a thin film, and acquire the sample spectrum.
-
Data Analysis:
-
Identify the strong ester carbonyl (C=O) stretch around 1730 cm⁻¹.
-
Identify the C-O stretching bands around 1100-1300 cm⁻¹.
-
Look for the aliphatic C-H stretching bands from the isodecyl chain just below 3000 cm⁻¹.
-
Crucially, observe the appearance of new bands in the 2200-2300 cm⁻¹ region, confirming the presence of aromatic C-D bonds.
-
Chemical Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for determining the chemical purity of the final product, separating it from any non-deuterated starting material or synthesis byproducts.[27][28][29][30]
Step-by-Step Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is effective. For example, start with 60% acetonitrile / 40% water, and ramp to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 230 nm or 254 nm, where the phthalate ring absorbs.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. The purity should ideally be >98% for use as an analytical standard.
-
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